2-Deoxi-D-arabinohexosa-1-13C

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

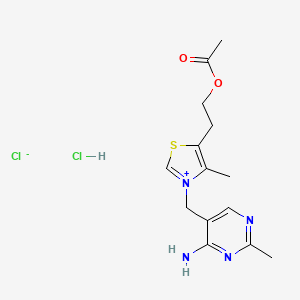

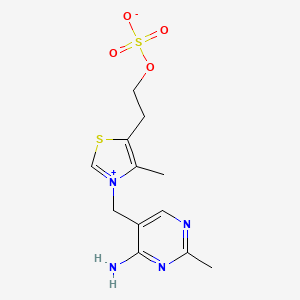

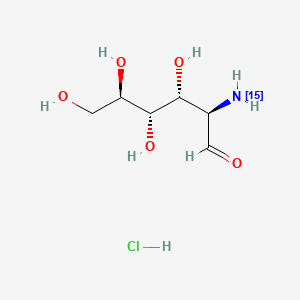

2-Deoxy-D-arabinohexose-1-13C, also known as 2-Deoxy-D-arabinohexose-1-13C, is a useful research compound. Its molecular formula is C6H12O5 and its molecular weight is 165.149. The purity is usually 95%.

BenchChem offers high-quality 2-Deoxy-D-arabinohexose-1-13C suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Deoxy-D-arabinohexose-1-13C including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Tratamiento del cáncer

2-Deoxi-D-arabinohexosa-1-13C, comúnmente conocido como 2-Deoxi-D-Glucosa (2DG), se ha encontrado potencialmente útil como un sensibilizador metabólico contra un amplio espectro de subtipos de cáncer . Como un inhibidor de la glucólisis, 2DG ataca preferentemente las células tumorales, que sobreexpresan densamente los transportadores de glucosa (GLUT) en sus membranas citoplasmáticas, así como las enzimas glucolíticas y de fermentación hexocinasa 2 (HK-2) y la deshidrogenasa láctica isoenzima A (LDH-A) .

Investigación sobre antimetabolitos

2DG es un antimetabolito de la glucosa y el piruvato. La investigación ha demostrado que una intervención metabólica con antimetabolitos de la glucosa y el piruvato se ve fuertemente mejorada por una supresión sistémica de los sustratos naturales de sus enzimas limitantes de la velocidad catalítica dentro de las células cancerosas .

Investigación sobre la alimentación glucopriva

2DG se utiliza en la investigación de la alimentación glucopriva para invocar y estudiar los procesos de respuesta contrarreguladora (CRR) .

Desarrollo de estrategias contra el cáncer

2DG se utiliza en el desarrollo de estrategias contra el cáncer que involucran radiosensibilización y quimiosensibilización y estrés oxidativo .

Análisis del transcriptoma

Un estudio analizó los perfiles de transcripción de nueve tejidos de ratones tratados con 2DG para comprender cómo modula las vías sistémicamente . El estudio reveló que 2DG tiene un impacto sistémico que varía entre los órganos, potencialmente afectando múltiples vías y funciones .

Estudio del metabolismo celular

2DG es un análogo de la glucosa que carece del grupo hidroxilo en el carbono 2 en la cadena principal de la glucosa . Una vez dentro de la célula, 2DG perturba el flujo glucolítico; 2DG se convierte en 2-deoxiglucosa-6-fosfato (2DG-6P) por la hexocinasa, pero 2DG-6P no puede ser utilizado por la fosfoglucosa isomerasa en el siguiente paso enzimático de la glucólisis y se acumula como un callejón sin salida metabólico

Mecanismo De Acción

Target of Action

The primary target of 2-Deoxy-D-arabinohexose-1-13C, also known as 2-Deoxy-D-glucose-1-13C, is the enzyme hexokinase . Hexokinase plays a crucial role in the glycolysis pathway, where it catalyzes the first step of converting glucose into glucose-6-phosphate .

Mode of Action

2-Deoxy-D-glucose-1-13C acts as a competitive inhibitor of glucose in the glycolysis pathway . It is structurally similar to glucose and is recognized and phosphorylated by hexokinase to form 2-deoxyglucose-6-phosphate . Unlike glucose-6-phosphate, 2-deoxyglucose-6-phosphate cannot undergo further glycolysis, thereby inhibiting the pathway .

Biochemical Pathways

By inhibiting glycolysis, 2-Deoxy-D-glucose-1-13C disrupts the primary pathway for ATP production in cells . This disruption affects downstream processes that rely on ATP, including various biosynthetic pathways, signal transduction pathways, and cellular homeostasis .

Pharmacokinetics

Given its structural similarity to glucose, it is likely to be absorbed and distributed in the body similarly to glucose .

Result of Action

The inhibition of glycolysis by 2-Deoxy-D-glucose-1-13C leads to a decrease in ATP production, which can result in cell death, particularly in cells with high rates of glycolysis such as cancer cells . This compound has been studied as an anticancer agent due to its ability to selectively target and kill cancer cells .

Action Environment

The action of 2-Deoxy-D-glucose-1-13C can be influenced by various environmental factors. For instance, the presence of high glucose concentrations in the environment can compete with 2-Deoxy-D-glucose-1-13C for binding to hexokinase, potentially reducing its efficacy . Additionally, the stability and activity of 2-Deoxy-D-glucose-1-13C may be affected by factors such as pH, temperature, and the presence of other metabolites .

Análisis Bioquímico

Biochemical Properties

2-Deoxy-D-arabinohexose-1-13C is phosphorylated by hexokinase to 2-DG-P, which cannot be further metabolized by phosphoglucose isomerase . This results in the accumulation of the compound in the cell, leading to the depletion of cellular ATP .

Cellular Effects

The presence of 2-Deoxy-D-arabinohexose-1-13C in the growth medium can cause marked morphological changes in cells . For instance, in the cells of Rhodosporidium toruloides, the originally elongated ellipsoidal cells grew spherically in the presence of the deoxy-sugar .

Molecular Mechanism

The molecular mechanism of 2-Deoxy-D-arabinohexose-1-13C involves its phosphorylation by hexokinase to 2-DG-P . This product cannot be further metabolized, leading to its accumulation in the cell and the subsequent depletion of cellular ATP .

Temporal Effects in Laboratory Settings

Over time, the presence of 2-Deoxy-D-arabinohexose-1-13C in the growth medium can lead to significant alterations in the carbohydrate composition of the cell wall . For instance, the wall of R. toruloides grown in the presence of the deoxy-sugar contains higher proportions of chitin and glucan .

Metabolic Pathways

2-Deoxy-D-arabinohexose-1-13C is involved in the glycolysis pathway, where it is phosphorylated by hexokinase to 2-DG-P . It cannot be further metabolized by phosphoglucose isomerase, leading to its accumulation in the cell .

Propiedades

IUPAC Name |

(4R,5S,6R)-6-(hydroxymethyl)(213C)oxane-2,4,5-triol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O5/c7-2-4-6(10)3(8)1-5(9)11-4/h3-10H,1-2H2/t3-,4-,5?,6+/m1/s1/i5+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMMURAAUARKVCB-UPKQYVFDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(OC1O)CO)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H]([C@H](O[13CH]1O)CO)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

201612-55-7 |

Source

|

| Record name | 2-Deoxy-D-arabinohexose-1-13C | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 2-oxo-2H,5H-1,6-dioxa-benzo[c]phenanthrene-3-carboxylate](/img/structure/B583481.png)

![[5-(2-methylphenyl)-1-pentyl-1H-pyrrol-3-yl]-1-naphthalenyl-Methanone](/img/structure/B583484.png)